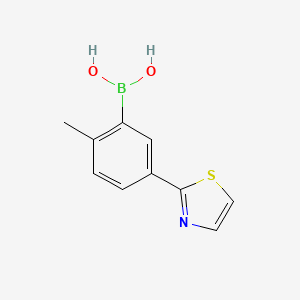
2-Methyl-5-(thiazol-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(thiazol-2-yl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring and a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(thiazol-2-yl)phenylboronic acid typically involves the reaction of 2-Methyl-5-(thiazol-2-yl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(thiazol-2-yl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, dimethylformamide (DMF), ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation or hydrolysis of the boronic acid group.
Scientific Research Applications
2-Methyl-5-(thiazol-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(thiazol-2-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in stabilizing the palladium complex and facilitating the transmetalation step.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thiazole and methyl substituents, making it less versatile in certain reactions.
2-Thiazolylboronic Acid: Contains the thiazole ring but lacks the methyl group, affecting its reactivity and selectivity.
5-Methyl-2-thiazolylboronic Acid: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
2-Methyl-5-(thiazol-2-yl)phenylboronic acid is unique due to the presence of both the thiazole ring and the methyl group, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for further research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H10BNO2S |
|---|---|
Molecular Weight |
219.07 g/mol |
IUPAC Name |
[2-methyl-5-(1,3-thiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO2S/c1-7-2-3-8(6-9(7)11(13)14)10-12-4-5-15-10/h2-6,13-14H,1H3 |
InChI Key |
VIDCQZUAYXLDEZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=NC=CS2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11753877.png)
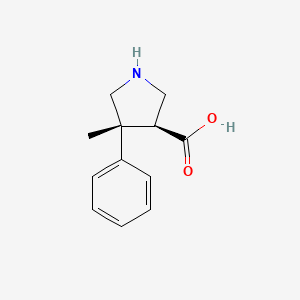
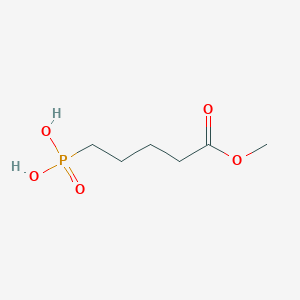
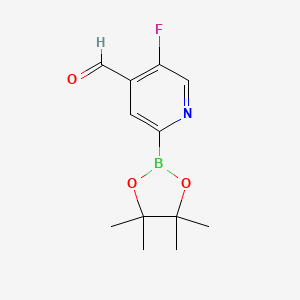
![(R)-6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11753903.png)
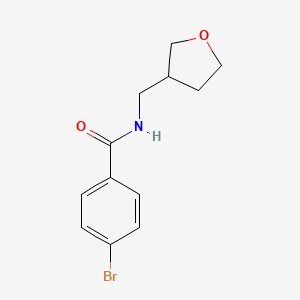
![5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide](/img/structure/B11753928.png)
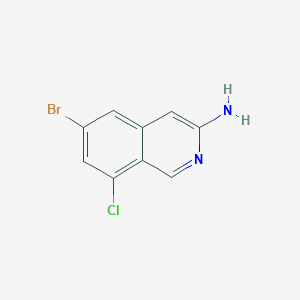
![6-Chloro-8-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B11753944.png)
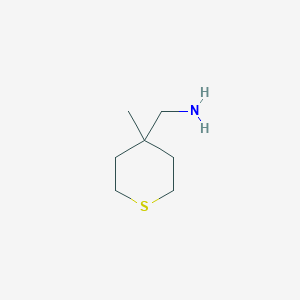
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11753950.png)
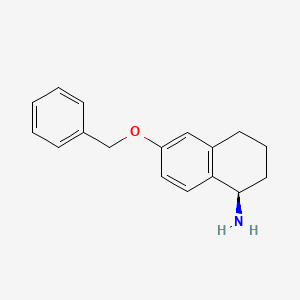
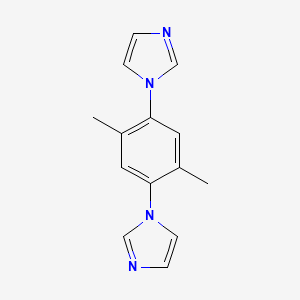
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B11753977.png)
